2-Cyanoethyl piperidine-1-carbodithioate
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Overview
Description
2-Cyanoethyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C9H14N2S2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and an alkyl halide under specific conditions. One common method is the one-pot, three-component condensation of primary and secondary amines with carbon disulfide and unsaturated carbonyl compounds or alkyl halides under ultrasonic irradiation. This method is considered green and efficient, providing high yields in water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and water as a solvent makes the process environmentally friendly and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-Cyanoethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound’s ability to form strong bonds with metal ions also makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Allyl piperidine-1-carbodithioate
- Benzyl 1H-imidazole-1-carbodithioate
Uniqueness
2-Cyanoethyl piperidine-1-carbodithioate is unique due to its specific structural features and reactivity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in the development of new materials and therapeutic agents. Further research is needed to fully explore its capabilities and applications.
Properties
CAS No. |
33032-83-6 |
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Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-cyanoethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C9H14N2S2/c10-5-4-8-13-9(12)11-6-2-1-3-7-11/h1-4,6-8H2 |
InChI Key |
SBRFMBYFZOHTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)SCCC#N |
Origin of Product |
United States |
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